molecular formula C13H14F2O B7894100 2,6-Difluorophenyl cyclohexyl ketone

2,6-Difluorophenyl cyclohexyl ketone

Cat. No.: B7894100
M. Wt: 224.25 g/mol
InChI Key: VQNYSPBOGMIXPT-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl cyclohexyl ketone is an organic compound characterized by the presence of a cyclohexyl group attached to a ketone functional group, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl cyclohexyl ketone typically involves the reaction of 2,6-difluorobenzoyl chloride with cyclohexane in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Difluorobenzoyl chloride+CyclohexaneBase2,6-Difluorophenyl cyclohexyl ketone+HCl\text{2,6-Difluorobenzoyl chloride} + \text{Cyclohexane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2,6-Difluorobenzoyl chloride+CyclohexaneBase​2,6-Difluorophenyl cyclohexyl ketone+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or hydrocarbons.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluorophenyl cyclohexyl ketone has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: Used in studies to understand the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl cyclohexyl ketone depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The ketone group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl cyclohexyl ketone
  • 2,6-Dichlorophenyl cyclohexyl ketone
  • 2,6-Difluorophenyl methyl ketone

Uniqueness

2,6-Difluorophenyl cyclohexyl ketone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. The presence of the cyclohexyl group also adds to its distinctiveness compared to other similar compounds.

Properties

IUPAC Name

cyclohexyl-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYSPBOGMIXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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